REACTION_CXSMILES
|
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7].[CH2:12]([Cl:16])[C:13](=[CH2:15])[CH3:14]>>[Si:1]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([CH3:3])([CH3:2])[Cl:4].[Si:5]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 94° C. in 4 min
|
Duration
|
4 min
|
Type
|
DISTILLATION
|
Details
|
Distillation of the complete reaction
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(C)(C)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.1% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |